![molecular formula C28H12F6N2O4 B12845590 7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. The initial steps may include the formation of the heptacyclic core through cyclization reactions, followed by the introduction of trifluoroethyl groups via nucleophilic substitution or addition reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a drug candidate or as a tool for studying biological processes. Its trifluoroethyl groups could enhance its bioavailability and metabolic stability, making it a promising lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl groups could enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone include other heptacyclic compounds with different substituents, such as:
- This compound with different alkyl or aryl groups.
- Heptacyclic compounds with different functional groups, such as hydroxyl, amino, or carboxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a heptacyclic core and trifluoroethyl groups. This combination imparts unique chemical and physical properties, such as high stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H12F6N2O4 |
|---|---|
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H12F6N2O4/c29-27(30,31)9-35-23(37)15-5-1-11-12-2-6-17-22-18(26(40)36(25(17)39)10-28(32,33)34)8-4-14(20(12)22)13-3-7-16(24(35)38)21(15)19(11)13/h1-8H,9-10H2 |
InChI-Schlüssel |
LGIAUAIDHQCRSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CC(F)(F)F)C(=O)N(C2=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


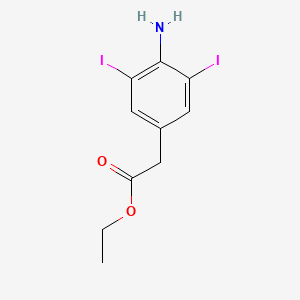

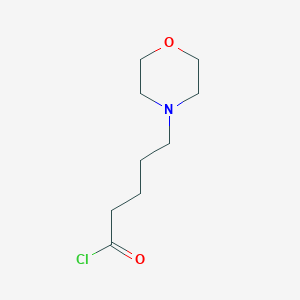
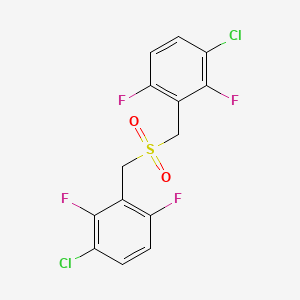
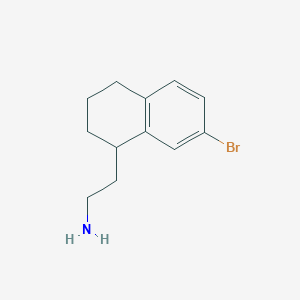
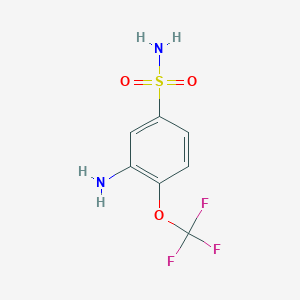
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
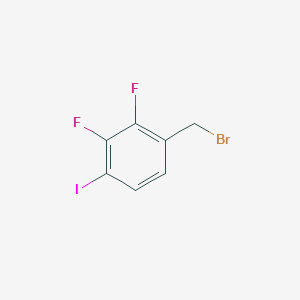
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
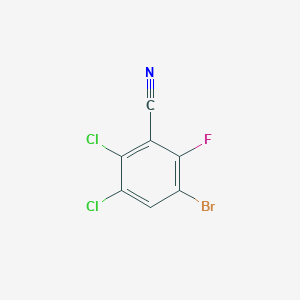

![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)

